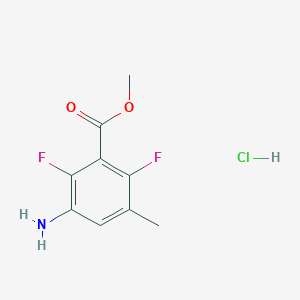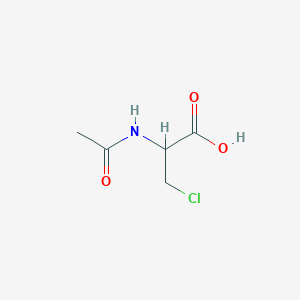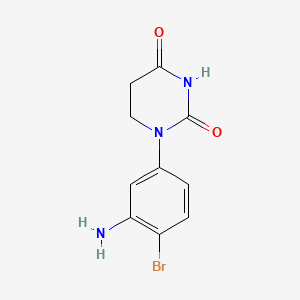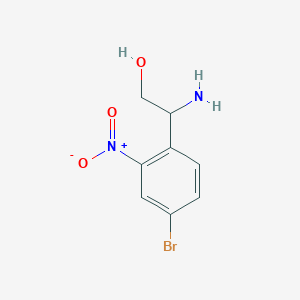
Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride is a chemical compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structure, which includes amino, difluoro, and methyl groups attached to a benzoate core. Its hydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of methyl 2,6-difluoro-5-methylbenzoate, followed by reduction to introduce the amino group. The final step involves the conversion of the free base to its hydrochloride salt to improve solubility and stability.
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride has several scientific research applications:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicinal Chemistry: It serves as a building block for designing new drugs with potential therapeutic effects.
Industrial Chemistry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and difluoro groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
- Methyl 3-amino-2,6-difluorobenzoate
- Methyl 3-amino-5-methylbenzoate
- Methyl 3-amino-2,6-dichlorobenzoate
Uniqueness
Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride is unique due to the presence of both difluoro and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical interactions.
特性
分子式 |
C9H10ClF2NO2 |
|---|---|
分子量 |
237.63 g/mol |
IUPAC名 |
methyl 3-amino-2,6-difluoro-5-methylbenzoate;hydrochloride |
InChI |
InChI=1S/C9H9F2NO2.ClH/c1-4-3-5(12)8(11)6(7(4)10)9(13)14-2;/h3H,12H2,1-2H3;1H |
InChIキー |
IHGYECIEWKLYET-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1F)C(=O)OC)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate](/img/structure/B15304650.png)






![7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B15304727.png)
methanone](/img/structure/B15304729.png)

